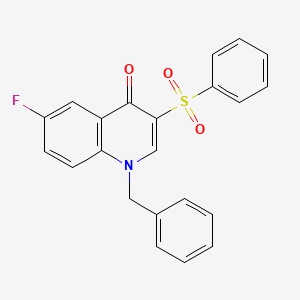
1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, C30H33N4O2F, was described in a study . The compound was obtained via a two-step synthetic scheme involving 1-benzyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carbonitrile as a starting compound. This compound underwent substitution with hydroxylamine and subsequent cyclization with 4-methylcyclohexane-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of the similar compound was clarified using NMR and LC/MS, and the molecular and crystalline arrangements were defined with SC-XRD . A Hirshfeld surface analysis was performed for a better understanding of the intermolecular interactions .Applications De Recherche Scientifique
Fluoroquinolone Photosensitization and Antibacterial Properties
Research on fluoroquinolones, a class including compounds similar to 1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, highlights their significant role in addressing bacterial infections due to their unique action mechanism—DNA gyrase inhibition leading to bacterial cell damage. This class's antibacterial efficacy spans a broad spectrum of bacterial infections, with adjustments in the quinoline structure enhancing absorption, half-life, and antibacterial activity breadth (Ferguson, 1995).
Corrosion Inhibition
Quinoline derivatives, including those structurally related to 1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, have been documented for their effectiveness as anticorrosive agents. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. This application underscores the compound's potential in industrial settings where corrosion resistance is critical (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The integration of quinoline derivatives in optoelectronic materials has been a subject of extensive research. These compounds are crucial in developing luminescent small molecules and chelate compounds for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been shown to significantly enhance electroluminescent properties, showcasing their utility in advancing optoelectronic device technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticorrosive Materials and Environmental Applications
Quinoline derivatives are also recognized for their role in environmental science, particularly in the degradation of polyfluoroalkyl chemicals. This application is crucial for understanding and mitigating the environmental impact of persistent organic pollutants. Studies exploring microbial degradation pathways of such chemicals underline the importance of quinoline derivatives in environmental remediation efforts, highlighting their potential in addressing contamination by poly- and perfluoroalkyl substances (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO3S/c23-17-11-12-20-19(13-17)22(25)21(28(26,27)18-9-5-2-6-10-18)15-24(20)14-16-7-3-1-4-8-16/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMRJYDOVRYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-benzyl-6-fluoroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

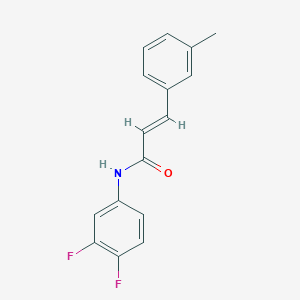
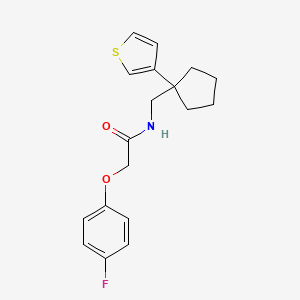

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2452905.png)
![(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide](/img/structure/B2452906.png)
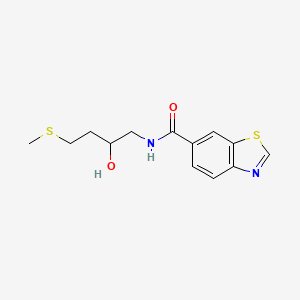
![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)
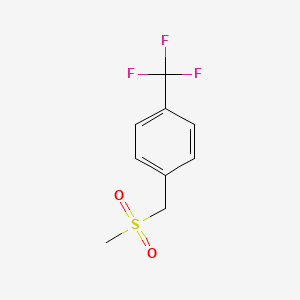
![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)
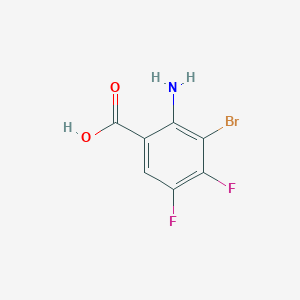
![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)
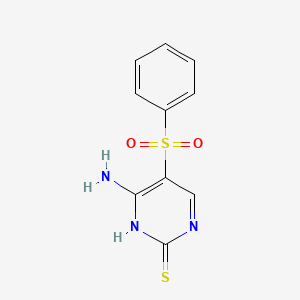
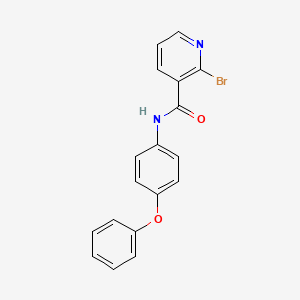
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)